![molecular formula C24H18ClN5O2 B2971489 3-(4-氯苯基)-5-氧代-N-苯乙基-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺 CAS No. 1031664-79-5](/img/no-structure.png)

3-(4-氯苯基)-5-氧代-N-苯乙基-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

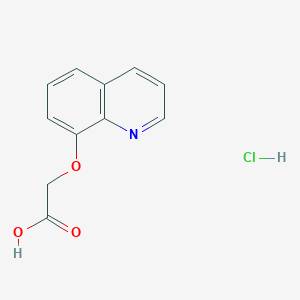

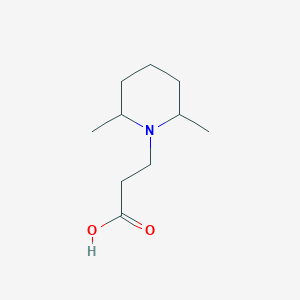

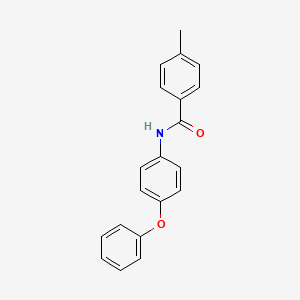

The compound “3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” belongs to the class of quinazoline and quinazolinone derivatives . These derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

The synthesis of similar compounds involves the nucleophilic substitution reaction of a triazolo quinazoline with different aryl amines . The starting material is usually synthesized from anthranilic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[1,5-a]quinazoline core, which is a fused heterocyclic system containing nitrogen atoms . This core is substituted with various functional groups, including a 4-chlorophenyl group, a phenethyl group, and a carboxamide group.科学研究应用

合成方法和化学性质

该化合物属于一类更广泛的杂环化合物,这些化合物因其合成方法和化学性质而受到广泛研究。例如,部分氢化的 2-氨基[1,2,4]三唑并[1,5-a]嘧啶和 2-氨基[1,2,4]三唑并[5,1-b]喹唑啉的合成展示了这些骨架通过与氯代羧酸氯化物反应形成稠合杂环的用途 (Chernyshev 等,2014)。此类反应强调了这些化合物在合成各种结构复杂且生物学相关的分子的潜力。

生物活性探索

对“3-(4-氯苯基)-5-氧代-N-苯乙基-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺”等化合物的研究的一个重要领域涉及评估它们的抗菌和抗真菌活性。例如,新型的 1H-1,2,3-三唑-4-甲酰胺,包括三唑并[1,5-a]喹唑啉-3-甲酰胺,已被合成并测试了它们对大肠杆菌和金黄色葡萄球菌等主要病原体的抗菌活性,展示出中等到良好的活性,并突出了它们作为抗菌剂的潜力 (Pokhodylo 等,2021)。

构效关系 (SAR) 研究

对该类别中化合物的构效关系的研究提供了优化其生物功效的见解。例如,已经进行了 4-芳基-5-氧代-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺的合成、生物活性的计算机预测和急性毒性,确定了具有潜在抗神经活性、有望用于治疗男性生殖和勃起功能障碍的化合物。这些研究涉及使用计算工具来预测生物活性和毒性,指导开发更有效和更安全的治疗剂 (Danylchenko 等,2016)。

未来方向

The compound and its derivatives show promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development into new antitubercular and anti-HIV agents . The emergence of drug-resistant strains of bacteria and the need for novel antibiotics highlight the urgent need to develop novel druggable molecules .

作用机制

Target of Action

Compounds similar to the one , such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with DNA . This means they insert themselves between the base pairs of the DNA double helix, disrupting its structure and function.

Mode of Action

The intercalation of these compounds into DNA can disrupt the replication and transcription processes, leading to cell death . This makes them potential candidates for anticancer agents.

Pharmacokinetics

Similar compounds have been found to exhibit cytotoxicity , suggesting they are able to enter cells and interact with their targets.

Result of Action

The ultimate result of the action of these compounds is the death of the cells in which they intercalate into the DNA . This is why they are being investigated for their potential as anticancer agents.

Action Environment

The efficacy and stability of these compounds can be influenced by various environmental factors. For example, the presence of other substances in the body can affect their absorption and distribution. Additionally, factors such as pH and temperature can affect their stability and activity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl ethyl acetate. This intermediate is then reacted with hydrazine hydrate to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl hydrazine hydrate. The final step involves the reaction of this intermediate with 2-phenethyl-1H-benzo[d]imidazole-5-carboxylic acid to form the target compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-phenethyl-1H-benzo[d]imidazole-5-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl ethyl acetate.", "Step 2: The intermediate from step 1 is then reacted with hydrazine hydrate to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl hydrazine hydrate.", "Step 3: The final step involves the reaction of the intermediate from step 2 with 2-phenethyl-1H-benzo[d]imidazole-5-carboxylic acid in the presence of a base to form the target compound '3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide'." ] } | |

CAS 编号 |

1031664-79-5 |

分子式 |

C24H18ClN5O2 |

分子量 |

443.89 |

IUPAC 名称 |

3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H18ClN5O2/c25-18-9-6-16(7-10-18)21-22-27-24(32)19-11-8-17(14-20(19)30(22)29-28-21)23(31)26-13-12-15-4-2-1-3-5-15/h1-11,14,29H,12-13H2,(H,26,31) |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)

![4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2971420.png)

![3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2971423.png)

![2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2971425.png)